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Compound of Interest

Compound Name:
2-(4-Chlorophenyl)-3-

methylbutanoyl chloride

CAS No.: 51631-50-6

Cat. No.: B1364947

Get Quote

Common Designation: Fenvaleryl Chloride / CPIA Chloride Document Type: Technical

Reference Guide Target Audience: Synthetic Chemists, Process Engineers, and Regulatory

Scientists

Executive Summary
2-(4-Chlorophenyl)-3-methylbutanoyl chloride is a critical acyl chloride intermediate

primarily utilized in the synthesis of type II pyrethroid insecticides, specifically Fenvalerate and

its enantiopure successor, Esfenvalerate.

Often referred to in industrial settings as CPIA Chloride (Chlorophenyl Isopropyl Acetyl

Chloride), this compound serves as the electrophilic acylating agent that introduces the

lipophilic acid moiety to the pyrethroid scaffold. Its handling requires rigorous exclusion of

moisture due to the high reactivity of the chlorocarbonyl group. This guide provides a definitive

reference for its nomenclature, stereochemical identification, synthesis, and downstream utility.
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In drug and agrochemical development, precise nomenclature is paramount to avoid costly

stereochemical errors. This compound exists in both racemic and enantiopure forms, each

carrying distinct registry numbers.

Identity Matrix
The following table consolidates the various synonyms and identifiers used across global

supply chains and regulatory bodies.

Identifier Type Value / Name Context

IUPAC Name
2-(4-Chlorophenyl)-3-

methylbutanoyl chloride
Official Systematic Name

Common Name Fenvaleryl Chloride Derived from "Fenvalerate"

Acronym CPIA Chloride

Industrial shorthand

(Chlorophenyl Isopropyl Acetyl

Chloride)

Alt. Systematic
3-Methyl-2-(4-

chlorophenyl)butyryl chloride

Alternate numbering

preference

Alt. Systematic
Isopropyl(4-

chlorophenyl)acetyl chloride

Viewing structure as

substituted acetyl chloride

CAS (Racemic) 51631-50-6
General use / Fenvalerate

synthesis

CAS (S-Isomer) 66230-05-5
Esfenvalerate synthesis (High

efficacy isomer)

Molecular Formula C₁₁H₁₂Cl₂O

Molecular Weight 231.12 g/mol

SMILES
CC(C)C(C(=O)Cl)C1=CC=C(C

=C1)Cl
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The biological activity of the final pyrethroid depends heavily on the configuration at the alpha-

carbon.

Racemic (RS): Used for standard Fenvalerate. Contains 50% inactive isomers.

S-Isomer (S-(+)): Used for Esfenvalerate. The (S)-configuration at the acid moiety (alpha-

carbon) is essential for high insecticidal potency. Researchers must verify the CAS number

to ensure the correct optical rotation is sourced.

Structural Characterization & Reactivity
Structural Architecture
The molecule consists of three distinct functional zones:

The Acyl Chloride Head: Highly electrophilic; susceptible to nucleophilic attack by alcohols

(to form esters) and amines (to form amides).

The Alpha-Carbon Chiral Center: Sterically hindered by the isopropyl group. This steric bulk

influences the rate of nucleophilic substitution and requires forcing conditions or specific

catalysts during esterification.

The p-Chlorophenyl Tail: Provides lipophilicity and electron-withdrawing character, stabilizing

the molecule for environmental persistence in the final insecticide.

Reactivity Profile
Hydrolysis: Reacts violently with water to release HCl gas and revert to the parent acid, 2-(4-

chlorophenyl)-3-methylbutyric acid (CPIA).

Friedel-Crafts: Can participate in intramolecular cyclization if not properly handled, though

the isopropyl group provides some steric protection.

Thermal Stability: Generally stable under anhydrous conditions but can decarbonylate at

elevated temperatures (>150°C) without a stabilizer.
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The industrial production of Fenvaleryl Chloride typically proceeds via the chlorination of its

parent acid. The parent acid itself is derived from p-chlorotoluene or p-chlorobenzyl chloride.

Synthesis Workflow (DOT Visualization)
The following diagram illustrates the conversion from the parent acid to the chloride and its

subsequent coupling to form Fenvalerate.

Fig 1. Synthetic Pathway from Acid Precursor to Pyrethroid Ester
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Figure 1: Synthetic flow demonstrating the activation of CPIA to its acid chloride form and

subsequent esterification.

Experimental Protocol: Acid Chloride Formation
Note: This protocol is a generalized standard for research-scale synthesis (10-50g).

Reagents:

2-(4-Chlorophenyl)-3-methylbutyric acid (1.0 eq)

Thionyl Chloride (1.2 eq)

DMF (Catalytic amount, 0.5 mol%)

Solvent: Toluene or Dichloromethane (DCM)
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Methodology:

Setup: Equip a 3-neck round-bottom flask with a magnetic stir bar, reflux condenser, and an

inert gas (N₂/Ar) inlet. Connect the condenser outlet to a caustic scrubber (NaOH) to trap

HCl/SO₂ gases.

Dissolution: Charge the flask with the parent acid and solvent (Toluene). Stir until dissolved.

Activation: Add catalytic DMF. This forms the Vilsmeier-Haack reagent in situ, significantly

accelerating the reaction.

Addition: Add Thionyl Chloride dropwise at room temperature.

Reflux: Heat the mixture to 70-80°C. Monitor gas evolution. Continue heating until gas

evolution ceases (approx. 2-4 hours).

Workup: Remove excess Thionyl Chloride and solvent via vacuum distillation.

Purification: The crude acid chloride is usually sufficiently pure (>95%) for subsequent steps.

If necessary, purify via vacuum distillation (bp ~130°C at 5 mmHg).

Downstream Applications: Pyrethroid Synthesis
The primary utility of this chloride is the esterification with alpha-cyano-3-phenoxybenzyl

alcohol.

Stereochemical Resolution Logic
To produce Esfenvalerate (the potent S,S-isomer), the synthesis must start with the resolved

(S)-acid.

Resolution: Racemic CPIA is resolved using a chiral amine (e.g., phenylethylamine).

Chlorination: The (S)-acid is converted to (S)-Fenvaleryl Chloride using the protocol above.

Crucial: Avoid excessive heat to prevent racemization.

Coupling: Reacted with (S)-alcohol to yield the single isomer product.
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Fig 2. Stereochemical Logic for Esfenvalerate Production
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Figure 2: Logic flow for isolating the bioactive (S)-enantiomer.

Safety & Handling Standards
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Hazard Class Statement Precaution

Skin Corr.[1] 1B
Causes severe skin burns and

eye damage.
Wear butyl rubber gloves.

Water Reactivity Reacts violently with water.
Handle in glovebox or Schlenk

line.

Inhalation Toxic if inhaled (HCl release).
Use only in a chemical fume

hood.

Storage: Store under nitrogen atmosphere at 2-8°C. Containers must be tightly sealed to

prevent hydrolysis by atmospheric moisture.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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[https://www.benchchem.com/product/b1364947/docs#technical-monograph-2-4-
chlorophenyl-3-methylbutanoyl-chloride]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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